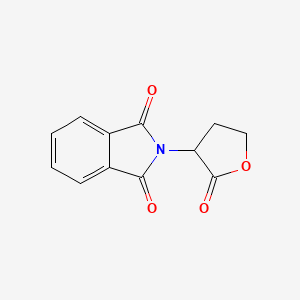

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives has been explored through different methods. One approach involves the reaction of furan-2,3-diones with oxindole and Lawesson reagent, leading to new derivatives of 2-oxobutanoic acid, bis-furanone, and bis-pyrrolone . Another method described is the photoinduced direct oxidative annulation of butane-1,3-diones, which does not require transition metals or oxidants . Additionally, a novel synthesis route for 2H-isoindole-4,7-diones has been developed by heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones . Furthermore, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from 3-sulfolene, followed by epoxidation and nucleophilic opening reactions .

Molecular Structure Analysis

The molecular structures of the synthesized isoindole-1,3-dione derivatives have been elucidated using spectroscopic techniques such as NMR and mass spectrometry . X-ray diffraction analysis has also been employed to determine the exact structures of epoxide and tricyclic derivatives . These studies provide a detailed understanding of the molecular framework and can be used to infer the structure of "2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione".

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3-dione derivatives includes the formation of bis-furanones and bis-pyrrolones through reactions with furan-2,3-diones . The photoinduced oxidative annulation process leads to the formation of polyheterocyclic compounds, demonstrating the potential for creating complex molecular architectures . The addition of azomethine ylides to quinones results in the formation of various 2H-isoindole-4,7-diones . These reactions highlight the versatility of isoindole-1,3-dione derivatives in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl, acetate, and triazole can affect properties like solubility, reactivity, and potential biological activity . The synthesis methods and subsequent modifications of the isoindole-1,3-dione core structure can tailor these properties for specific applications, which may include pharmaceuticals or dyes.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- A study outlined the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, leading to hexahydro-1H-isoindole-1,3(2H)-dione derivatives via epoxidation and nucleophile reaction processes (Tan et al., 2016).

- Another study discussed the synthesis of two N-aminoimides, demonstrating the formation of distinct crystallographic structures through N-H...O hydrogen bonds (Struga et al., 2007).

Functionalization and Chemical Reactions

- Research on the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives with phthalic anhydride showed the formation of various isoindole-1,3-diones, highlighting pseudo-allylic halogenation and other reaction mechanisms (Khusnitdinov et al., 2019).

Molecular Structure Analysis

- The molecular and crystal structure of certain tricyclic N-aminoimides were analyzed, revealing insights into the environmental differences in N-amine groups and electrostatic interactions in the compounds (Struga et al., 2007).

- A study focused on characterizing the structure of specific isoindole-1,3-dione derivatives using 1D and 2D NMR spectroscopy, enhancing the understanding of molecular conformations and correlations (Dioukhane et al., 2021).

Optical Properties

- The optical properties of isoindole-1,3-dione compounds were investigated, providing valuable data on absorbance, transmittance, and refractive index, which could have implications for material science applications (Tan et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of the compound “2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione” is the Regulatory protein SdiA in Escherichia coli (strain K12) . The role of SdiA is to regulate the expression of multiple genes, including those involved in virulence and biofilm formation.

Mode of Action

It is known that the compound interacts with the regulatory protein sdia

Result of Action

It is known that the compound interacts with the Regulatory protein SdiA

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-oxooxolan-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-7-3-1-2-4-8(7)11(15)13(10)9-5-6-17-12(9)16/h1-4,9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJABVAESJDAES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

42473-02-9 |

Source

|

| Record name | 2-Phthalimidobutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042473029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)

![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)